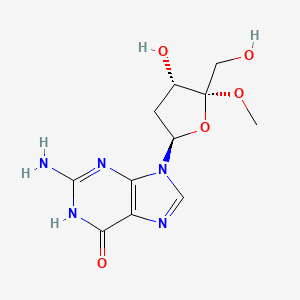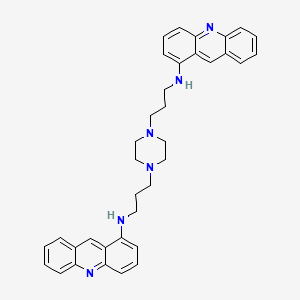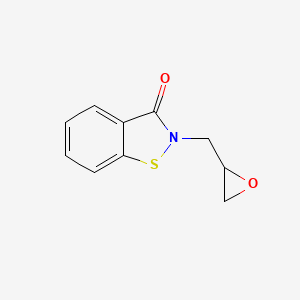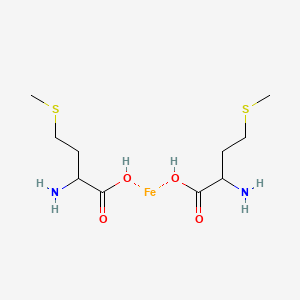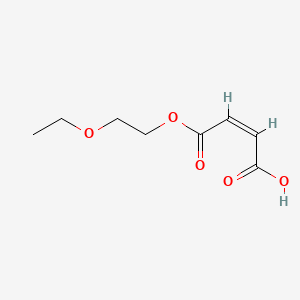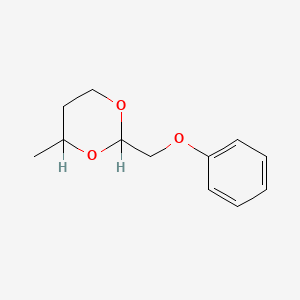
Dibutoxybis(hexanoato-O)titanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutoxybis(hexanoato-O)titanium is a titanium-based organometallic compound often used as a catalyst in organic synthesis, particularly in polymer synthesis and organic reactions. It is also utilized in the preparation of functional coatings, adhesives, and sealants .
准备方法
Synthetic Routes and Reaction Conditions
Dibutoxybis(hexanoato-O)titanium can be synthesized through the reaction of titanium tetrachloride with hexanoic acid and butanol. The reaction typically occurs under an inert atmosphere to prevent oxidation and hydrolysis of the titanium compound. The general reaction scheme is as follows:
TiCl4+2C6H11COOH+2C4H9OH→Ti(OCOC6H11)2(OC4H9)2+4HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as purification through distillation and crystallization to remove any impurities.
化学反应分析
Types of Reactions
Dibutoxybis(hexanoato-O)titanium undergoes various types of reactions, including:
Oxidation: It can be oxidized to form titanium dioxide.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The butoxy and hexanoato groups can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic ligands for substitution reactions. These reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield titanium dioxide, while substitution with different ligands can produce a variety of titanium complexes .
科学研究应用
Dibutoxybis(hexanoato-O)titanium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions and organic synthesis.
Biology: It is explored for its potential use in biomedical applications, such as drug delivery systems.
Medicine: Research is ongoing to investigate its potential as an anticancer agent due to its ability to form stable complexes with biological molecules.
Industry: It is used in the production of functional coatings, adhesives, and sealants.
作用机制
The mechanism by which dibutoxybis(hexanoato-O)titanium exerts its effects involves the coordination of the titanium center with various ligands. This coordination can activate or stabilize certain chemical species, facilitating reactions such as polymerization or oxidation. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the titanium center .
相似化合物的比较
Similar Compounds
Titanium tetrachloride: A precursor in the synthesis of various titanium compounds.
Titanium dioxide: A widely used photocatalyst and pigment.
Titanium isopropoxide: Another titanium-based catalyst used in organic synthesis.
Uniqueness
Dibutoxybis(hexanoato-O)titanium is unique due to its specific ligand environment, which provides distinct catalytic properties and stability compared to other titanium compounds. Its ability to form stable complexes with organic molecules makes it particularly useful in polymerization and organic synthesis .
属性
CAS 编号 |
94277-50-6 |
|---|---|
分子式 |
C20H44O6Ti |
分子量 |
428.4 g/mol |
IUPAC 名称 |
butan-1-ol;hexanoic acid;titanium |
InChI |
InChI=1S/2C6H12O2.2C4H10O.Ti/c2*1-2-3-4-5-6(7)8;2*1-2-3-4-5;/h2*2-5H2,1H3,(H,7,8);2*5H,2-4H2,1H3; |
InChI 键 |
MHZKIEFFTUNAGL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(=O)O.CCCCCC(=O)O.CCCCO.CCCCO.[Ti] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




